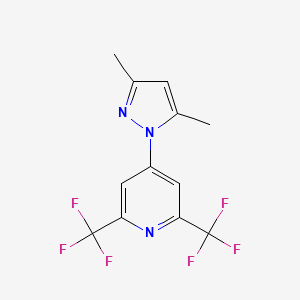

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 2,6-positions with trifluoromethyl (-CF₃) groups. The pyridine ring acts as a central scaffold, while the electron-withdrawing -CF₃ groups enhance the compound’s electronegativity and lipophilicity.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N3/c1-6-3-7(2)21(20-6)8-4-9(11(13,14)15)19-10(5-8)12(16,17)18/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKCFLAXCCMRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine typically involves the reaction of 3,5-dimethylpyrazole with 2,6-bis(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing pyrazole rings exhibit promising anticancer properties. For instance, compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine have been synthesized and tested for their ability to inhibit tumor growth. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against cancer cell lines .

Antimicrobial Properties

The pyrazole structure is associated with various pharmacological activities, including antimicrobial effects. Several studies have demonstrated that compounds with similar structures possess antibacterial and antifungal properties. For example, derivatives have been tested against common pathogens, showing effective inhibition .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research has shown that specific compounds can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound has been explored in material science. Its unique chemical properties allow it to be used in developing advanced materials such as:

- Organic Electronics : The compound's electron-withdrawing trifluoromethyl groups make it suitable for applications in organic semiconductors.

- Polymeric Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Tables

Case Studies

- Anticancer Study : A study focused on synthesizing new pyrazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies .

- Antimicrobial Testing : A series of tests conducted on related pyrazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics .

- Material Development : Research into the use of trifluoromethylated pyridine derivatives in organic electronics revealed improved charge transport properties when incorporated into thin films used in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine and related pyridine-based ligands:

Key Findings

Coordination Chemistry :

- The target compound’s single pyrazole group limits its denticity compared to bis-pyrazole analogs like those in , which form stable tridentate ligands for tetranuclear Cu complexes. The -CF₃ groups may sterically hinder metal binding but improve thermal stability .

- In contrast, 2,6-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyridine () adopts a flexible coordination mode, enabling the synthesis of luminescent MOFs. The target compound’s rigid -CF₃ substituents might restrict such flexibility but enhance electronic tunability .

Electronic and Steric Effects: The -CF₃ groups in the target compound increase electron-withdrawing effects, reducing pyridine’s basicity compared to methyl-substituted analogs. This could lower its efficacy in stabilizing high-oxidation-state metal centers .

Applications: MOFs: While the target compound is untested in MOFs, its -CF₃ groups could modulate emission properties in luminescent materials, similar to ’s Cu-based MOFs .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a pyrazole ring and two trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Case Study : A series of substituted pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. One derivative demonstrated an IC50 value of 5.40 µM against COX-1 and 0.01 µM against COX-2, indicating a high selectivity for COX-2 inhibition .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | 5.40 | 0.01 | 540 |

| Derivative B | 10.00 | 0.05 | 200 |

2. Enzyme Inhibition

The compound has shown potential in inhibiting Spleen Tyrosine Kinase (Syk), which plays a crucial role in various immune responses.

- Research Findings : Syk inhibitors have been associated with therapeutic effects in conditions like rheumatoid arthritis and asthma. The compound's ability to inhibit Syk suggests potential applications in treating autoimmune diseases .

3. Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Case Study : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in targeting cancer cell lines such as HeLa (cervical cancer) and L929 (fibrosarcoma). The compounds demonstrated significant cytotoxicity, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Syk Pathway Modulation : Inhibition of Syk disrupts signaling pathways involved in inflammation and immune responses.

Safety and Toxicity

Toxicological studies are essential to evaluate the safety profile of new compounds. Preliminary investigations into related pyrazole derivatives have shown minimal toxicity at therapeutic doses, suggesting a favorable safety margin .

Q & A

Q. Table 1. Recommended Analytical Techniques for Characterization

Q. Table 2. Key Parameters for Environmental Fate Studies

| Parameter | Experimental Setup | Measurement |

|---|---|---|

| Hydrolysis half-life | Buffered solutions (pH 4–9) | LC-MS quantification |

| Photodegradation | Solar simulator (300–800 nm) | Quantum yield calculation |

| Bioaccumulation | Daphnia magna exposure | BAF = [tissue]/[water] ratio |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.